molecular formula C20H23ClN2O B5742879 N-(3-chloro-4-piperidin-1-ylphenyl)-3-phenylpropanamide

N-(3-chloro-4-piperidin-1-ylphenyl)-3-phenylpropanamide

Cat. No.: B5742879
M. Wt: 342.9 g/mol
InChI Key: CZNZAURIXRURRH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-piperidin-1-ylphenyl)-3-phenylpropanamide is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-piperidin-1-ylphenylamine, which is then reacted with 3-phenylpropanoic acid or its derivatives under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-piperidin-1-ylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

N-(3-chloro-4-piperidin-1-ylphenyl)-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-chloro-4-piperidin-1-ylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-piperidin-1-ylphenyl)-3-nitrobenzamide
  • N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3,4-dimethoxybenzoyl)thiourea
  • 4-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-3-nitrobenzamide

Uniqueness

N-(3-chloro-4-piperidin-1-ylphenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c21-18-15-17(10-11-19(18)23-13-5-2-6-14-23)22-20(24)12-9-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,15H,2,5-6,9,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNZAURIXRURRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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